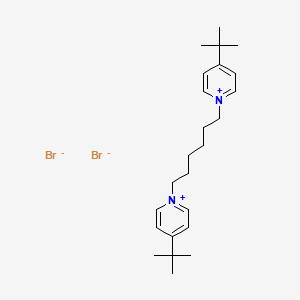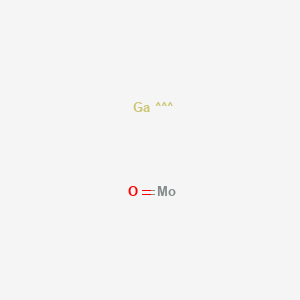
Gallium--oxomolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium–oxomolybdenum (1/1) is a compound that combines the elements gallium and molybdenum in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
Gallium–oxomolybdenum (1/1) can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting gallium oxide with molybdenum oxide at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation or reduction of the reactants. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of gallium–oxomolybdenum (1/1) may involve large-scale solid-state reactions or chemical vapor deposition techniques. These methods allow for the production of high-purity compounds with consistent properties. The choice of method depends on the desired application and the required purity of the final product.
化学反応の分析
Types of Reactions
Gallium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation Reactions: Gallium–oxomolybdenum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reduction of gallium–oxomolybdenum (1/1) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate catalysts and reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds or elemental forms of the constituent elements.
科学的研究の応用
Gallium–oxomolybdenum (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, gallium–oxomolybdenum (1/1) is used as a catalyst in various organic and inorganic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Medicine: Gallium–oxomolybdenum (1/1) is explored for its potential use in medical imaging and as a therapeutic agent. Its unique chemical properties allow it to target specific biological pathways.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices
作用機序
The mechanism by which gallium–oxomolybdenum (1/1) exerts its effects is complex and involves multiple pathways. In biological systems, it can mimic the behavior of essential metals like iron, disrupting cellular processes that depend on metal ions. This disruption can lead to the inhibition of bacterial growth or the induction of cell death in cancer cells. The compound’s ability to participate in redox reactions also plays a crucial role in its mechanism of action.
類似化合物との比較
Gallium–oxomolybdenum (1/1) can be compared with other similar compounds, such as gallium oxide and molybdenum oxide. While these compounds share some properties, gallium–oxomolybdenum (1/1) exhibits unique characteristics due to the combination of gallium and molybdenum. For example, it may have different catalytic properties or biological activities compared to its individual components.
List of Similar Compounds
- Gallium oxide
- Molybdenum oxide
- Gallium sulfide
- Molybdenum sulfide
特性
CAS番号 |
61393-70-2 |
|---|---|
分子式 |
GaMoO |
分子量 |
181.67 g/mol |
InChI |
InChI=1S/Ga.Mo.O |
InChIキー |
XFFMNEQIVFERIU-UHFFFAOYSA-N |
正規SMILES |
O=[Mo].[Ga] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


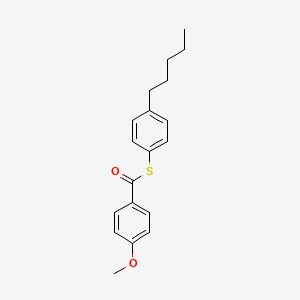
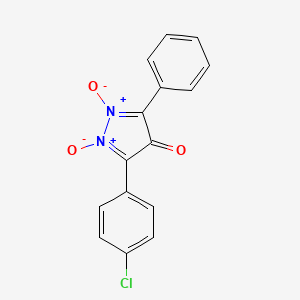
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
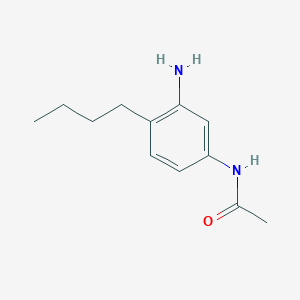
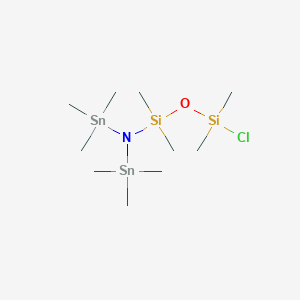
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)

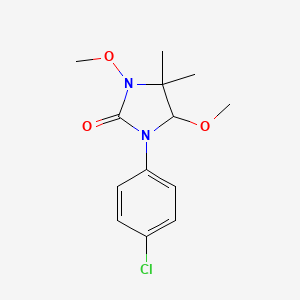

![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
